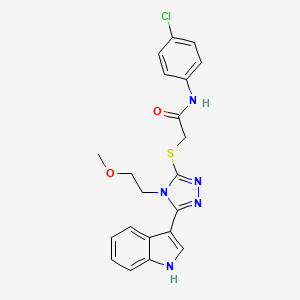

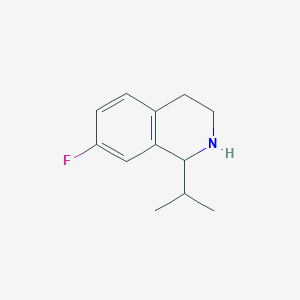

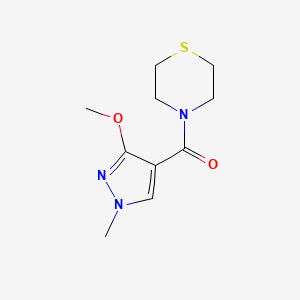

![molecular formula C17H17N3O2 B2416283 N-[氰基(氧杂环-3-YL)甲基]-2-甲基喹啉-8-甲酰胺 CAS No. 1465324-72-4](/img/structure/B2416283.png)

N-[氰基(氧杂环-3-YL)甲基]-2-甲基喹啉-8-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[Cyano(oxolan-3-YL)methyl]-2-methylquinoline-8-carboxamide, also known as CX5461, is a small molecule inhibitor that selectively targets RNA polymerase I transcription. It has been found to have potential therapeutic effects in the treatment of cancer, particularly in the treatment of solid tumors.

科学研究应用

合成和抗癌活性

已经对具有潜在抗癌活性的喹啉衍生物的合成进行了研究。例如,合成了新的 1-[(芳基)(3-氨基-5-氧代吡唑烷-4-亚甲基)甲基]-2-氧代-1,2-二氢喹啉-3-羧酸衍生物,并测试了它们对乳腺癌 MCF-7 细胞系的抗癌作用。与参考化合物相比,一些化合物表现出显着的抗癌活性,表明喹啉衍生物在癌症治疗中的潜力 (Gaber 等人,2021).

有机合成中的催化潜力

喹啉衍生物在催化中也得到应用。例如,合成了由 N-杂环卡宾稳定的 Rh 纳米颗粒,并在各种芳香族底物的还原反应中表现出高催化活性。这展示了喹啉相关化合物在促进有机合成过程中的作用,可能导致更高效和选择性的化学转化 (Martinez-Espinar 等人,2017).

抗菌和抗真菌剂

喹啉衍生物已被探索其抗菌和抗真菌特性。通过 N-烷基化反应合成的新型喹啉甲酰胺对各种病原体表现出有希望的抗菌和抗真菌活性。这表明喹啉衍生物可以作为开发新型抗菌和抗真菌剂的潜在先导,解决耐药性感染日益严重的问题 (Moussaoui 等人,2021).

环境应用

喹啉衍生物也已用于环境应用,例如检测和识别诱变剂和致癌物。合成了鸟苷的一个高荧光衍生物,与诱变剂形成加合物,然后可以高灵敏度分析。该方法可用于筛选环境样品中的诱变和致癌化合物,有助于环境安全和公共卫生 (Kasai 等人,1984).

作用机制

Target of Action

The primary target of N-[Cyano(oxolan-3-YL)methyl]-2-methylquinoline-8-carboxamide is protein kinases (PKs) . PKs are crucial regulators of cell survival and proliferation, making them promising targets for cancer treatments .

Mode of Action

The compound interacts with its targets, the PKs, in a way that inhibits their activity. For instance, it has been found to inhibit Pim-1 kinase . The inhibition of these kinases can lead to a decrease in cell survival and proliferation, particularly in cancer cells .

Biochemical Pathways

The compound’s action affects the apoptotic pathway . It induces apoptosis, or programmed cell death, by down-regulating the anti-apoptotic protein Bcl-2 and up-regulating pro-apoptotic proteins such as BAX and Caspase-3 . This leads to a decrease in cell survival and proliferation, particularly in cancer cells .

Pharmacokinetics

This indicates that the compound could have good bioavailability and a favorable distribution profile for therapeutic use .

Result of Action

The result of the compound’s action is a decrease in cell survival and proliferation, particularly in cancer cells . This is achieved through the induction of apoptosis and the inhibition of protein kinases . In studies, certain derivatives of the compound showed good anti-proliferative activities against various cell lines .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors While specific information for this compound is not available, factors such as pH, temperature, and the presence of other compounds can often impact the action of similar compounds

属性

IUPAC Name |

N-[cyano(oxolan-3-yl)methyl]-2-methylquinoline-8-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2/c1-11-5-6-12-3-2-4-14(16(12)19-11)17(21)20-15(9-18)13-7-8-22-10-13/h2-6,13,15H,7-8,10H2,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVRKUWJPDCPSIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2C(=O)NC(C#N)C3CCOC3)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[Cyano(oxolan-3-YL)methyl]-2-methylquinoline-8-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

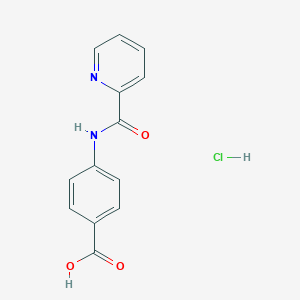

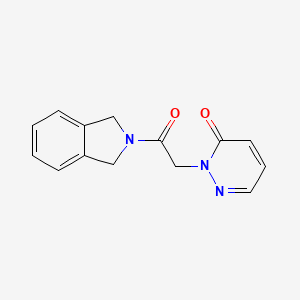

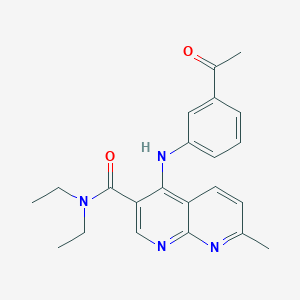

![methyl 4-methoxy-3-(N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)sulfamoyl)benzoate](/img/structure/B2416206.png)

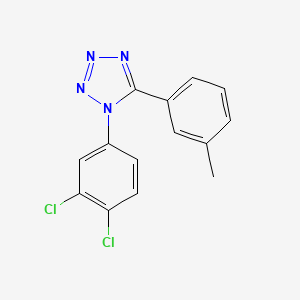

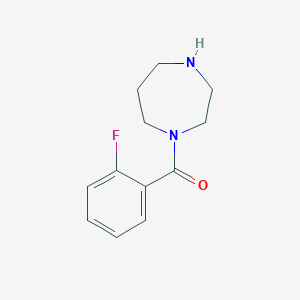

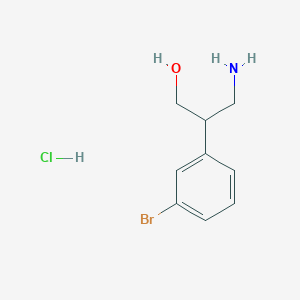

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2416213.png)

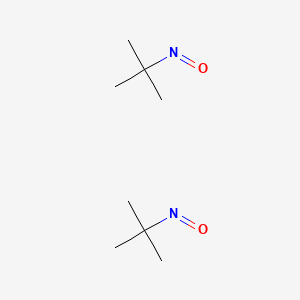

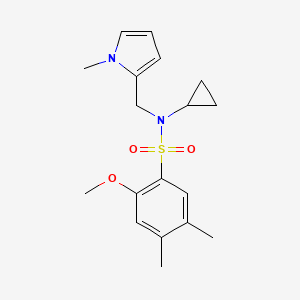

![5-cyclohexyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid](/img/structure/B2416223.png)